molecular formula C11H13NO2 B6643258 N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide

Cat. No. B6643258
M. Wt: 191.23 g/mol
InChI Key: FIEZAOQZGZYEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a G-protein-coupled receptor that is widely expressed in the central nervous system.

Mechanism of Action

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. mGluR4 is primarily located in the presynaptic terminals of neurons and regulates the release of glutamate. By enhancing the activity of mGluR4, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide reduces the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of dopaminergic neurons, and modulating the activity of the endocannabinoid system. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it is a selective and potent modulator of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation. However, one limitation of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR4 in the brain. Additionally, there is interest in developing more soluble analogs of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide that could be used in a wider range of experiments.

Synthesis Methods

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine to yield N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)12-11(14)8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEZAOQZGZYEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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